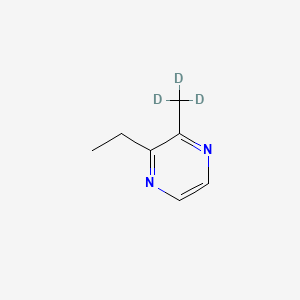

2-Ethyl-3-methylpyrazine-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H10N2 |

|---|---|

分子量 |

125.19 g/mol |

IUPAC名 |

2-ethyl-3-(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3/i2D3 |

InChIキー |

LNIMMWYNSBZESE-BMSJAHLVSA-N |

異性体SMILES |

[2H]C([2H])([2H])C1=NC=CN=C1CC |

正規SMILES |

CCC1=NC=CN=C1C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Ethyl-3-methylpyrazine-d3. This deuterated isotopologue of 2-ethyl-3-methylpyrazine (B101031) serves as a crucial internal standard for precise quantification in various analytical applications, particularly in flavor and fragrance chemistry.[1][2][3] Its physical and chemical properties are nearly identical to its non-labeled counterpart, making it the ideal standard for Stable Isotope Dilution Analysis (SIDA).[2]

Core Chemical and Physical Properties

The properties of this compound are primarily referenced from its non-deuterated form, with adjustments for the isotopic labeling.

| Property | Value | Source |

| Molecular Formula | C₇H₇D₃N₂ | [3] |

| Molecular Weight | 125.19 g/mol | [3] |

| CAS Number | 1335401-33-6 | [3] |

| Appearance | Colorless to slightly yellow liquid | [4][5][6] |

| Odor | Strong, raw potato, roasted, earthy, nutty | [4][6] |

| Boiling Point | 57 °C @ 10 mmHg | [4][6] |

| Density | 0.972 - 0.993 g/mL (at 25 °C) | [4] |

| Refractive Index | n20/D 1.499 - 1.509 | [4][5] |

| Solubility | Soluble in water and organic solvents | [4] |

| Parent Compound CAS | 15707-23-0 (for 2-Ethyl-3-methylpyrazine) | [5][7] |

| Parent Compound Formula | C₇H₁₀N₂ | [4][5][7] |

| Parent Compound Mol. Wt. | 122.17 g/mol | [4][5] |

Experimental Protocols

Synthesis of this compound

The synthesis of deuterated alkylpyrazines is crucial for their use in SIDA. A common and effective method involves the nucleophilic addition of a deuterated Grignard reagent to a suitable chloropyrazine precursor.[1]

Objective: To synthesize this compound via Grignard reaction.

Materials:

-

Ethyl-d3 bromide (or a suitable deuterated ethylating agent)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Methodology:

-

Grignard Reagent Preparation:

-

In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of ethyl-d3 bromide in anhydrous diethyl ether via a dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Stir the mixture until the magnesium has completely reacted, forming the ethyl-d3-magnesium bromide Grignard reagent.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 2-chloro-3-methylpyrazine in anhydrous diethyl ether.

-

Cool the solution of the chloropyrazine to 0 °C using an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled chloropyrazine solution under vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate.[6]

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by distillation or column chromatography to obtain pure this compound.[6]

-

Caption: Workflow for the synthesis of this compound.

Quantitative Analysis by HS-SPME-GC-MS

Stable Isotope Dilution Analysis (SIDA) using Gas Chromatography-Mass Spectrometry (GC-MS) is the state-of-the-art method for the accurate quantification of volatile flavor compounds like pyrazines.[1][2] The use of a deuterated internal standard like this compound corrects for sample matrix effects and variations during sample preparation and injection. A Headspace Solid-Phase Microextraction (HS-SPME) sample preparation method is often employed for its sensitivity and selectivity.[8]

Objective: To quantify 2-Ethyl-3-methylpyrazine in a food matrix using this compound as an internal standard.

Materials & Instrumentation:

-

Sample: Homogenized food matrix (e.g., coffee, roasted nuts, cocoa).[9]

-

Internal Standard: A known concentration of this compound solution.

-

Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS), SPME autosampler.[8]

-

SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[8]

-

GC Column: e.g., DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

-

Vials: 20 mL headspace vials.

Methodology:

-

Sample Preparation:

-

HS-SPME Extraction:

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, transfer the SPME fiber to the GC injector, which is set to a high temperature (e.g., 250°C) in splitless mode to desorb the analytes onto the column.[8]

-

Chromatographic Separation: Use a suitable oven temperature program to separate the analytes. For example: start at 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).[8]

-

Mass Spectrometric Detection: Operate the mass spectrometer in Electron Ionization (EI) mode.[8] For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native analyte and the deuterated standard.[8]

-

-

Quantification:

-

Calculate the concentration of the native 2-Ethyl-3-methylpyrazine by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.

-

Caption: Analytical workflow for SIDA using HS-SPME-GC-MS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scentree.co [scentree.co]

- 6. 2-Ethyl-3-methylpyrazine | 15707-23-0 [chemicalbook.com]

- 7. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethyl-3-methylpyrazine-d3 CAS number 1335401-33-6

An In-depth Technical Guide to 2-Ethyl-3-methylpyrazine-d3 (CAS: 1335401-33-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the well-known flavor and aroma compound, 2-Ethyl-3-methylpyrazine. While the non-deuterated form is significant in the food and fragrance industries for its nutty, roasted, and earthy notes, the deuterated version serves a critical role in analytical and research settings.[1] This document details its chemical properties, outlines plausible experimental protocols for its synthesis and application, and presents its primary utility as an internal standard for quantitative analysis.

Introduction

This compound (C₇H₇D₃N₂) is a heterocyclic organic compound belonging to the pyrazine (B50134) family.[2] The strategic replacement of three hydrogen atoms with deuterium (B1214612) atoms on the methyl group creates a stable, isotopically labeled molecule with a higher molecular weight (125.19 g/mol ) than its natural counterpart (122.17 g/mol ).[2][3] This mass difference is fundamental to its primary application as an internal standard in mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] In such applications, it is added in a known quantity to a sample to correct for analyte loss during sample preparation and injection, enabling more accurate and precise quantification of the non-deuterated analyte.[2] It can also be used as a tracer in metabolic and pharmacokinetic studies.[2][4]

Physicochemical Properties

Quantitative data for the deuterated compound this compound is not extensively published. However, the physicochemical properties of its non-deuterated analog, 2-Ethyl-3-methylpyrazine (CAS: 15707-23-0), serve as a reliable proxy for its physical behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇D₃N₂ (Deuterated) | [2][4] |

| C₇H₁₀N₂ (Non-deuterated) | [3] | |

| Molecular Weight | 125.19 g/mol (Deuterated) | [2][4] |

| 122.17 g/mol (Non-deuterated) | [3] | |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Odor | Nutty, roasted, earthy, potato-like | [6] |

| Density | 0.987 g/mL at 25 °C | |

| Boiling Point | 57 °C at 10 mmHg | |

| Flash Point | 59 °C (138.2 °F) | [3] |

| Refractive Index | n20/D 1.503 - 1.505 | [3] |

| Solubility | Soluble in alcohol and organic solvents; Insoluble in water | [7] |

Experimental Protocols

Proposed Synthesis of this compound

Objective: To synthesize this compound via condensation.

Reagents:

-

2,3-Pentanedione-d3 (B12381177) (custom synthesis may be required)

-

Oxidizing agent (e.g., air, iodine, or ferric chloride)

-

Acid catalyst (e.g., acetic acid)

-

Solvent (e.g., ethanol)

-

Sodium hydroxide (B78521) (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Condensation: Dissolve 1,2-diaminopropane and 2,3-pentanedione-d3 in ethanol (B145695) in a round-bottom flask.

-

Acidification: Add a catalytic amount of acetic acid to the mixture to facilitate the condensation reaction.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: Upon completion of the condensation to form the dihydropyrazine (B8608421) intermediate, introduce an oxidizing agent to form the aromatic pyrazine ring. This can often be achieved by bubbling air through the solution or by the addition of a chemical oxidant.

-

Neutralization: Neutralize the reaction mixture with a dilute solution of sodium hydroxide.

-

Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product via column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Proposed Synthesis Workflow for this compound.

Quantification of 2-Ethyl-3-methylpyrazine using GC-MS with Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of its non-deuterated analog in a sample matrix (e.g., a food or beverage sample). The methodology is adapted from a validated method for a similar pyrazine compound.[8]

Objective: To accurately quantify 2-Ethyl-3-methylpyrazine in a sample using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Materials & Equipment:

-

Sample containing 2-Ethyl-3-methylpyrazine

-

Internal Standard (IS): this compound solution of known concentration

-

20 mL headspace vials with caps

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas Chromatograph with Mass Spectrometer detector (GC-MS)

-

Capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

-

Sample Preparation: Place a known amount (e.g., 5 g) of the homogenized sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the vial.

-

Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation to allow volatile compounds to partition into the headspace.

-

SPME Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 60°C to extract the volatile analytes.

-

GC-MS Analysis:

-

Desorption: Immediately transfer the SPME fiber to the GC injector, set to 250°C in splitless mode, and desorb for 5 minutes.

-

Chromatography: Use a temperature program to separate the compounds (e.g., initial temp 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min). Helium is used as the carrier gas.

-

Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification.

-

Monitor characteristic ions for 2-Ethyl-3-methylpyrazine (e.g., m/z 122, 107).

-

Monitor characteristic ions for this compound (e.g., m/z 125, 110).

-

-

-

Quantification: Construct a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard. Calculate the concentration of 2-Ethyl-3-methylpyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Analytical Workflow using the deuterated compound as an internal standard.

Applications in Research and Development

The primary role of this compound is to serve as a robust tool for analytical chemistry and drug development.

-

Internal Standard: Its most common application is as an internal standard for the accurate quantification of 2-Ethyl-3-methylpyrazine in various matrices, including food, beverages, and environmental samples.[2][4] The non-deuterated compound is a key flavor component in many cooked foods like coffee, chocolate, and roasted nuts.[9][10][11]

-

Tracer Studies: In pharmaceutical and metabolic research, deuterated compounds are used as tracers.[2] By incorporating this compound into a biological system, researchers can track its metabolic fate, distribution, and excretion, providing insights into pharmacokinetic profiles without the use of radioactive labels.[2] Deuteration can sometimes alter the metabolic profile of a drug, a field of study that has gained significant attention.[2]

Conclusion

This compound (CAS: 1335401-33-6) is a specialized, isotopically labeled compound essential for high-precision analytical chemistry. While it shares the fundamental chemical structure of its widely recognized non-deuterated analog, its utility is not in flavor or fragrance but in providing a reliable internal standard for quantitative mass spectrometry and as a non-radioactive tracer for metabolic research. The protocols and data presented in this guide offer a technical foundation for professionals in research and drug development to effectively utilize this valuable analytical tool.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scentree.co [scentree.co]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]

- 6. filbert pyrazine, 15707-23-0 [thegoodscentscompany.com]

- 7. Buy Bulk - 2-Ethyl-3-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 8. benchchem.com [benchchem.com]

- 9. nacchemical.com [nacchemical.com]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. chemneo.com [chemneo.com]

Synthesis of Deuterated 2-Ethyl-3-methylpyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for deuterated 2-ethyl-3-methylpyrazine (B101031), a valuable isotopically labeled compound for use as an internal standard in quantitative analysis and as a tracer in metabolic studies. The synthesis involves a three-step process commencing with the formation of the pyrazine (B50134) ring, followed by selective chlorination and subsequent introduction of the deuterium (B1214612) label via a Grignard reaction.

Synthetic Strategy Overview

The synthesis of deuterated 2-ethyl-3-methylpyrazine can be strategically divided into three key stages:

-

Synthesis of 2-Ethyl-3-methylpyrazine: Formation of the core pyrazine structure.

-

Chlorination of 2-Ethyl-3-methylpyrazine: Introduction of a halogen handle for the subsequent isotopic labeling step.

-

Deuteration via Grignard Reaction: Reaction of the chlorinated pyrazine with a deuterated Grignard reagent to yield the final product.

This multistep approach allows for the specific placement of the deuterium atoms. The following sections provide detailed experimental protocols for each of these stages, along with data presentation and characterization methods.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-3-methylpyrazine

The synthesis of the 2-ethyl-3-methylpyrazine core can be achieved through a condensation reaction, such as the Gutknecht pyrazine synthesis. This method involves the self-condensation of an α-aminoketone, which can be formed in situ from an α-hydroxyketone and ammonia.

Materials:

-

1-aminopropan-2-one (B1265363) (or its hydrochloride salt)

-

Butane-2,3-dione

-

Ammonium (B1175870) hydroxide (B78521) (25% in water)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-aminopropan-2-one hydrochloride (1 eq) and butane-2,3-dione (1 eq) in ethanol.

-

Slowly add ammonium hydroxide solution (2 eq) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-ethyl-3-methylpyrazine.

Step 2: Chlorination of 2-Ethyl-3-methylpyrazine

Selective chlorination of the pyrazine ring is a crucial step to introduce a leaving group for the subsequent Grignard reaction. Based on literature for similar alkylpyrazines, chlorination can be achieved using sulphuryl chloride in the presence of a catalyst.

Materials:

-

2-Ethyl-3-methylpyrazine

-

Sulphuryl chloride (SO₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-ethyl-3-methylpyrazine (1 eq) in dry dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sulphuryl chloride (1.1 eq), dissolved in dry dichloromethane, to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by GC-MS.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The resulting crude 2-chloro-3-ethyl-5-methylpyrazine can be purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of Deuterated 2-Ethyl-3-methylpyrazine (d₃)

The final step involves the reaction of the chlorinated pyrazine with a deuterated Grignard reagent to introduce the trideuteromethyl group.

Materials:

-

2-Chloro-3-ethyl-5-methylpyrazine

-

Magnesium turnings

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, two-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction.

-

Add a solution of deuterated methyl iodide (1.5 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should start spontaneously. If not, gentle heating may be required.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure the complete formation of the Grignard reagent (CD₃MgI).

-

Grignard Reaction: In a separate flame-dried flask, dissolve 2-chloro-3-ethyl-5-methylpyrazine (1 eq) in anhydrous diethyl ether.

-

Slowly add the prepared deuterated Grignard reagent to the solution of the chloropyrazine at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude deuterated 2-ethyl-3-methylpyrazine can be purified by column chromatography on silica gel or by preparative gas chromatography to obtain the final product with high isotopic and chemical purity.

Data Presentation

Physicochemical Properties

| Property | 2-Ethyl-3-methylpyrazine | Deuterated 2-Ethyl-3-methylpyrazine (d₃) |

| Molecular Formula | C₇H₁₀N₂ | C₇H₇D₃N₂ |

| Molecular Weight | 122.17 g/mol | 125.20 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | ~172 °C | Not reported, expected to be similar to the non-deuterated form |

Spectroscopic Data (Expected)

| Spectroscopy | 2-Ethyl-3-methylpyrazine | Deuterated 2-Ethyl-3-methylpyrazine (d₃) |

| ¹H NMR | Signals corresponding to ethyl and methyl protons. | Absence of the methyl proton signal at ~2.5 ppm. |

| ¹³C NMR | Signals for all 7 carbon atoms. | The signal for the deuterated methyl carbon will be a multiplet due to C-D coupling and will have a lower intensity. |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 122. | Molecular ion (M⁺) at m/z 125. |

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for deuterated 2-ethyl-3-methylpyrazine.

Experimental Workflow: Deuteration Step

Caption: Experimental workflow for the deuteration step.

Characterization and Quality Control

The final deuterated product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the molecular weight, showing an increase of 3 Da compared to the non-deuterated standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of the signal corresponding to the methyl protons.

-

²H NMR: To confirm the presence and position of the deuterium label.

-

¹³C NMR: To observe the characteristic triplet for the deuterated carbon and confirm the overall carbon skeleton.

-

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

The isotopic purity can be calculated from the mass spectrometry data by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

Conclusion

This technical guide outlines a robust and logical synthetic approach for the preparation of deuterated 2-ethyl-3-methylpyrazine. The provided protocols are based on established chemical transformations and can be adapted and optimized by researchers in a laboratory setting. The successful synthesis of this isotopically labeled compound will provide a valuable tool for a wide range of applications in drug development, flavor chemistry, and metabolic research.

The Natural Occurrence of 2-Ethyl-3-methylpyrazine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-3-methylpyrazine (B101031) is a vital heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and earthy aromas of numerous thermally processed and fermented foods. Its presence, even at trace concentrations, can profoundly influence the sensory profile of a wide array of products, including coffee, cocoa, baked goods, and alcoholic beverages. This technical guide provides an in-depth exploration of the natural occurrence of 2-ethyl-3-methylpyrazine, detailing its formation through both the Maillard reaction and microbial biosynthesis. Furthermore, this document outlines comprehensive experimental protocols for the extraction, identification, and quantification of this potent flavor compound, and presents key quantitative data in a clear, comparative format. Visual diagrams of the primary formation pathways and a typical analytical workflow are provided to facilitate a deeper understanding of the underlying chemical and procedural principles.

Introduction

2-Ethyl-3-methylpyrazine (C₇H₁₀N₂) is a member of the alkylpyrazine family, a class of compounds renowned for their powerful and often pleasant aromas.[1] It is characterized by a pyrazine (B50134) ring substituted with an ethyl group at the 2-position and a methyl group at the 3-position. This specific substitution pattern is responsible for its characteristic sensory properties, which are often described as nutty, peanut-like, and reminiscent of roasted cocoa.[2][3] The low odor threshold of many pyrazines, including 2-ethyl-3-methylpyrazine, makes them crucial components of the overall flavor profile of many foods and beverages.[4]

The formation of 2-ethyl-3-methylpyrazine in nature is primarily attributed to two key processes: the Maillard reaction, which occurs during the thermal processing of food, and microbial activity, which is prevalent in fermented products.[5][6] Understanding the mechanisms of its formation and its distribution in various natural matrices is of paramount importance for food scientists aiming to control and optimize flavor development, as well as for researchers in other fields, such as drug development, where analogous reactions can occur.

Natural Occurrence and Quantitative Data

2-Ethyl-3-methylpyrazine has been identified in a wide variety of food products. Its concentration can vary significantly depending on factors such as the raw materials, processing conditions (e.g., roasting temperature and time), and fermentation processes. The following table summarizes some of the reported quantitative data for 2-ethyl-3-methylpyrazine in various natural sources.

| Food Product | Sample State | Concentration (µg/kg) | Reference(s) |

| Cocoa Products | |||

| Roasted Cocoa Beans | Data not specified individually, but present | [7] | |

| Milk Chocolate | Lower than in cocoa mass | [7] | |

| Coffee | |||

| Roasted Coffee Beans | Among the lowest concentrations of alkylpyrazines | [8] | |

| Tea | |||

| Roasted Green Tea (160°C) | ~1.5 | [9] | |

| Roasted Green Tea (180°C) | ~2.5 | [9] | |

| Roasted Green Tea (200°C) | ~4.0 | [9] | |

| Baked Goods | |||

| Potato-based matrix | Detected, levels influenced by precursor addition | [10] | |

| Wheat Bread | Present | [11] | |

| Cooked Meats | |||

| Cooked Beef | Present | [11] | |

| Roast Chicken | Present | [11] | |

| Other | |||

| Roasted Barley | Present | [11] | |

| Roasted Sesame Seed | Present | [11] | |

| Boiled Egg | Present | [11] |

Formation Pathways

The presence of 2-ethyl-3-methylpyrazine in food is a result of complex chemical and biological reactions. The two primary pathways for its formation are the Maillard reaction and microbial biosynthesis.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures.[6] This complex cascade of reactions is responsible for the development of color and flavor in a vast array of cooked foods. The formation of 2-ethyl-3-methylpyrazine through this pathway involves the interaction of specific precursors.

The nitrogen atoms of the pyrazine ring are primarily derived from the amino groups of amino acids. For the formation of an ethyl and a methyl group, amino acids such as L-alanine and L-threonine are likely precursors, as their degradation can yield acetaldehyde (B116499) and other key intermediates.[12] The carbon backbone of the pyrazine ring and its substituents originate from the breakdown of reducing sugars.

A plausible pathway for the formation of 2-ethyl-3-methylpyrazine via the Maillard reaction is depicted in the following diagram:

Caption: Proposed formation pathway of 2-ethyl-3-methylpyrazine in the Maillard reaction.

Microbial Biosynthesis

Certain microorganisms, particularly bacteria of the genus Bacillus, are capable of producing alkylpyrazines during fermentation processes.[13][14] Strains of Bacillus subtilis, for instance, have been shown to synthesize various pyrazines, including 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine, from the amino acid L-threonine.[1][15] While the specific enzymatic pathway for 2-ethyl-3-methylpyrazine is not as extensively detailed, the general mechanism involves the enzymatic conversion of amino acids into α-amino ketone intermediates, which then undergo non-enzymatic condensation and oxidation to form the pyrazine ring.

The biosynthesis of 2,5-dimethylpyrazine in Bacillus subtilis serves as a model for understanding the formation of other alkylpyrazines. This pathway involves the enzyme L-threonine 3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate can then be decarboxylated to form aminoacetone, a key precursor for pyrazine synthesis.[1]

The following diagram illustrates a generalized biosynthetic pathway for alkylpyrazines in Bacillus subtilis:

Caption: Generalized biosynthetic pathway of alkylpyrazines in Bacillus subtilis.

Experimental Protocols

The accurate quantification of 2-ethyl-3-methylpyrazine in complex food matrices requires robust and sensitive analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile compounds like pyrazines.[16] Headspace solid-phase microextraction (HS-SPME) is a widely used solvent-free sample preparation technique that is highly effective for the extraction of pyrazines from various food samples.[17][18]

Protocol: Quantification of 2-Ethyl-3-methylpyrazine using HS-SPME-GC-MS

This protocol provides a general framework for the analysis of 2-ethyl-3-methylpyrazine. Optimization of specific parameters (e.g., fiber type, extraction time, and temperature) is often necessary for different sample matrices.

1. Sample Preparation:

-

Solid Samples (e.g., roasted coffee beans, cocoa powder): Homogenize the sample to a fine powder. Weigh a precise amount (e.g., 1-2 g) of the powdered sample into a headspace vial.

-

Liquid Samples (e.g., beer, coffee beverage): Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a headspace vial. For viscous samples, dilution with deionized water may be necessary.

-

Internal Standard: Add a known concentration of an appropriate internal standard, such as a deuterated analog of 2-ethyl-3-methylpyrazine (e.g., 2-ethyl-3-methyl-d3-pyrazine), to the vial for accurate quantification.[19] The addition of sodium chloride (NaCl) to aqueous samples can enhance the release of volatile compounds into the headspace.[20]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial and place it in a temperature-controlled autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 50-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[5][20]

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-40 minutes) to adsorb the analytes.[18]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 240-260°C) to achieve separation of the target compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification.

-

4. Data Analysis:

-

Identification: Identify 2-ethyl-3-methylpyrazine by comparing its mass spectrum and retention time with those of an authentic standard or with established mass spectral libraries (e.g., NIST).

-

Quantification: Construct a calibration curve using standard solutions of 2-ethyl-3-methylpyrazine of known concentrations. Quantify the analyte in the sample by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

The following diagram illustrates a typical experimental workflow for the analysis of 2-ethyl-3-methylpyrazine.

Caption: A typical experimental workflow for the analysis of 2-ethyl-3-methylpyrazine.

Conclusion

2-Ethyl-3-methylpyrazine is a key aroma compound that plays a crucial role in the sensory perception of a wide range of food products. Its natural occurrence is a direct consequence of complex chemical and biological processes, primarily the Maillard reaction during thermal processing and microbial biosynthesis during fermentation. A thorough understanding of these formation pathways is essential for controlling and optimizing the flavor profiles of foods and beverages. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS, provide the necessary tools for the accurate and sensitive quantification of 2-ethyl-3-methylpyrazine. The data and protocols presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working in fields where the formation and analysis of such heterocyclic compounds are of significant interest. Further research is warranted to expand the quantitative database of 2-ethyl-3-methylpyrazine across a broader spectrum of natural products and to further elucidate the specific enzymatic pathways involved in its microbial biosynthesis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. benchchem.com [benchchem.com]

- 3. filbert pyrazine, 15707-23-0 [thegoodscentscompany.com]

- 4. openpub.fmach.it [openpub.fmach.it]

- 5. mdpi.com [mdpi.com]

- 6. Maillard reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. 2-Ethyl-3-methylpyrazine Analytical Reference Material - Best Price for Food Applications [nacchemical.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean | Semantic Scholar [semanticscholar.org]

- 15. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Characterization of pyrazines in some Chinese liquors and their approximate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry of 2-Ethyl-3-methylpyrazine-d3

An In-depth Technical Guide to the Mass Spectrometry of 2-Ethyl-3-methylpyrazine-d3

Introduction

2-Ethyl-3-methylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine (B50134) family. These compounds are known for their potent nutty, roasted, and earthy aromas and are significant flavor components in a wide variety of cooked and roasted foods, including coffee, peanuts, and baked goods.[1][2][3] Due to their importance in the food and fragrance industries, accurate quantification of pyrazines is often required.

This guide focuses on the mass spectrometry of this compound, a deuterated isotopologue of 2-Ethyl-3-methylpyrazine.[4][5] Isotopically labeled compounds like this are ideal internal standards for quantitative analysis using mass spectrometry.[4] Deuterated standards are considered the "gold standard" in quantitative assays because they exhibit nearly identical chemical and physical properties—such as extraction efficiency and chromatographic retention time—to their non-deuterated counterparts, yet are easily distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer.[6] This allows for precise correction of analyte loss during sample preparation and variations in instrument response.[6]

Molecular and Spectrometric Data

The key to utilizing this compound as an internal standard is understanding its mass spectrometric behavior relative to the native analyte. The addition of three deuterium (B1214612) atoms results in a predictable mass shift of +3 Da.

Compound Properties

The fundamental properties of 2-Ethyl-3-methylpyrazine and its deuterated internal standard are summarized below.

| Property | 2-Ethyl-3-methylpyrazine (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₇H₁₀N₂[7] | C₇H₇D₃N₂ |

| Molecular Weight | ~122.17 g/mol [8] | ~125.20 g/mol |

| CAS Number | 15707-23-0[7] | Not explicitly available, specific to manufacturer |

Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of volatile compounds like pyrazines. The fragmentation pattern provides a structural fingerprint. For this compound (assuming deuteration on the methyl group, a common labeling position), the molecular ion and key fragments will be shifted by +3 mass units compared to the unlabeled compound.

| Ion Description | 2-Ethyl-3-methylpyrazine (m/z) | This compound (Predicted m/z) |

| Molecular Ion [M]⁺ | 122[8] | 125 |

| Loss of Hydrogen [M-H]⁺ | 121[8] | 124 |

| Loss of Methyl Group [M-CH₃]⁺ | 107 | 110 (Loss of -CH₃ from ethyl group) |

| Loss of Deuterated Methyl Group [M-CD₃]⁺ | N/A | 107 |

| Loss of Ethyl Group [M-C₂H₅]⁺ | 93[9] | 96 |

Note: The relative abundances of fragments for the deuterated standard are predicted to be similar to the native compound but may vary slightly due to isotope effects.

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI source is initiated by the removal of an electron to form a molecular ion (m/z 125). This high-energy ion then undergoes characteristic fragmentation, primarily through the cleavage of its alkyl side chains. The diagram below illustrates the proposed pathway assuming the deuterium atoms are located on the methyl group.

Experimental Protocols

A robust and validated method is crucial for the accurate quantification of 2-Ethyl-3-methylpyrazine. The following section details a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the sample matrix and prepare it for GC-MS analysis.

-

Materials:

-

Sample containing 2-Ethyl-3-methylpyrazine.

-

This compound internal standard (IS) stock solution (e.g., 100 µg/mL in methanol).

-

Dichloromethane (DCM), HPLC grade.

-

Anhydrous sodium sulfate (B86663).

-

2 mL GC vials with septa caps.

-

-

Procedure:

-

Sample Measurement: Accurately weigh or measure a known quantity of the homogenized sample (e.g., 1 g or 1 mL) into a glass vial.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to yield a detector response similar to that of the analyte in the sample.

-

Extraction: Add 2 mL of DCM to the vial. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the pyrazines into the organic solvent.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic layer from the sample matrix.

-

Drying and Transfer: Carefully transfer the DCM layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Preparation: Transfer the dried extract into a 2 mL GC vial for analysis.

-

GC-MS Instrumentation and Conditions

This protocol is based on typical conditions for analyzing volatile pyrazines.[10]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MS system or equivalent).

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.[10]

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.[10]

-

Quadrupole Temperature: 150°C.[10]

-

Electron Energy: 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion (Analyte): m/z 121.

-

Qualifier Ion (Analyte): m/z 122.

-

Quantifier Ion (IS): m/z 124.

-

Qualifier Ion (IS): m/z 125.

-

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of 2-Ethyl-3-methylpyrazine and a fixed concentration of the this compound internal standard.

-

Integration: Integrate the peak areas for the quantifier ions of both the analyte (m/z 121) and the internal standard (m/z 124) in each standard and sample.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each point.

-

Quantification: Plot the peak area ratio against the analyte concentration for the calibration standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of 2-Ethyl-3-methylpyrazine in the unknown samples based on their measured peak area ratios.

Experimental Workflow Visualization

The entire process from sample receipt to final data can be visualized as a logical workflow.

Conclusion

This compound serves as an exemplary internal standard for the mass spectrometric quantification of its native analog. Its predictable mass shift and identical physicochemical behavior allow for highly accurate and precise measurements, which are critical in the fields of food science, flavor chemistry, and metabolic research. The detailed GC-MS protocol and workflows provided in this guide offer a comprehensive framework for researchers and scientists to develop and implement robust analytical methods for this important flavor compound.

References

- 1. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]

- 2. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]

- 3. 2-Ethyl-3-methylpyrazine = 98 , FCC, FG 15707-23-0 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. benchchem.com [benchchem.com]

- 7. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]

- 8. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethyl-3-methylpyrazine-d3

This technical guide provides comprehensive information on 2-Ethyl-3-methylpyrazine-d3, a deuterated isotopologue of 2-Ethyl-3-methylpyrazine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards.

Core Compound Data

2-Ethyl-3-methylpyrazine is a naturally occurring compound found in various cooked foods, contributing to their characteristic nutty and roasted aromas. Its deuterated form, this compound, serves as a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR. The incorporation of three deuterium (B1214612) atoms results in a predictable mass shift, facilitating its distinction from the endogenous, non-labeled analyte.

A summary of the key quantitative data for both the non-deuterated and deuterated forms is presented in the table below for easy comparison.

| Property | 2-Ethyl-3-methylpyrazine | This compound |

| Chemical Formula | C₇H₁₀N₂[1][2][3][4][5] | C₇H₇D₃N₂[6] |

| Molecular Weight | 122.17 g/mol [2][3][5] | 125.19 g/mol [6][7] |

| Monoisotopic Mass | 122.0844 u | 125.1033 u |

| CAS Number | 15707-23-0 | 1335401-33-6[6][7] |

Experimental Applications and Protocols

Use as an Internal Standard in Mass Spectrometry

This compound is primarily employed as an internal standard in quantitative analytical methods. The underlying principle of this application is isotopic dilution analysis. A known quantity of the deuterated standard is added to a sample containing an unknown quantity of the non-deuterated analyte. The ratio of the analyte to the internal standard is then measured by mass spectrometry. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both compounds equally, leading to highly accurate and precise quantification.

A generalized experimental workflow for the use of this compound as an internal standard is depicted below.

Structural Relationship

The structural difference between 2-Ethyl-3-methylpyrazine and its d3 isotopologue is the substitution of three hydrogen atoms with deuterium atoms on the methyl group. This substitution is key to its utility as an internal standard, as it increases the mass without significantly altering the chemical properties.

References

- 1. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]

- 2. 2-Ethyl-3-methylpyrazine Analytical Reference Material - Best Price for Food Applications [nacchemical.com]

- 3. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]

- 5. scentree.co [scentree.co]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

Olfactory Profile of 2-Ethyl-3-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family, a class of substances renowned for their significant contributions to the aromas of roasted, baked, and fermented foods. This technical guide provides an in-depth overview of the olfactory properties of 2-Ethyl-3-methylpyrazine, detailing its sensory characteristics, quantitative data, the experimental protocols used for its assessment, and the underlying signaling pathways involved in its perception. This document is intended to serve as a comprehensive resource for professionals in the fields of sensory science, food chemistry, and pharmacology.

Olfactory Characteristics

2-Ethyl-3-methylpyrazine is characterized by a complex and potent aroma profile. Its scent is most commonly described as nutty, roasted, and earthy.[1][2] Depending on the concentration and the medium, it can also exhibit notes of coffee, chocolate, caramel, and even a hint of raw potato.[3][4] This multifaceted aroma makes it a crucial component in the flavor profiles of a wide range of products, including coffee, cocoa, peanuts, and baked goods.[1][5] In perfumery, it is utilized to impart warm, gourmand, and earthy notes to fragrance compositions.[2]

Quantitative Olfactory Data

The potency of an odorant is quantified by its odor threshold, the minimum concentration at which it can be detected by the human olfactory system. The following table summarizes the available quantitative data for 2-Ethyl-3-methylpyrazine.

| Parameter | Medium | Value | Reference(s) |

| Odor Detection Threshold | Not Specified | 2 ppm | [6] |

Experimental Protocols

The determination of the olfactory properties of compounds like 2-Ethyl-3-methylpyrazine relies on a combination of instrumental analysis and sensory evaluation by trained human panels.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.

Methodology:

-

Sample Preparation: A solution of 2-Ethyl-3-methylpyrazine is prepared in a suitable solvent.

-

Injection: A small volume of the sample is injected into a gas chromatograph (GC).

-

Separation: The GC separates the volatile compounds based on their boiling points and chemical properties as they pass through a capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer for chemical identification), while the other is directed to a sniffing port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

-

Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific chemical compound responsible for each perceived aroma.

Sensory Panel Evaluation for Odor Threshold Determination (3-Alternative Forced Choice - 3-AFC)

The 3-Alternative Forced Choice (3-AFC) method is a standardized protocol for determining the detection threshold of a substance.

Methodology:

-

Panelist Selection and Training: A panel of individuals is screened for their sensory acuity and trained to recognize the specific aroma of 2-Ethyl-3-methylpyrazine.

-

Sample Preparation: A series of dilutions of 2-Ethyl-3-methylpyrazine in an odor-free medium (e.g., water or air) are prepared in ascending order of concentration.

-

Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples are blanks (containing only the medium), and one contains the diluted 2-Ethyl-3-methylpyrazine. The order of presentation is randomized.

-

Task: Each panelist is required to identify the sample that is different from the other two.

-

Data Analysis: The results from all panelists are collected and statistically analyzed to determine the lowest concentration at which a significant proportion of the panel can correctly identify the odorant-containing sample. This concentration is defined as the detection threshold.

Signaling Pathways

The perception of odors begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. Research has identified that the human olfactory receptor OR5K1 is a key receptor that responds to a variety of pyrazine compounds.[5][7] While not exclusively studied for 2-Ethyl-3-methylpyrazine, its structural similarity to other pyrazines strongly suggests its interaction with this receptor.

The binding of an odorant like 2-Ethyl-3-methylpyrazine to its receptor initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing.

References

- 1. chemcom.be [chemcom.be]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 5. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Ethyl-3-methylpyrazine-d3 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Ethyl-3-methylpyrazine-d3, a deuterated analog of the naturally occurring flavor compound 2-ethyl-3-methylpyrazine (B101031). This guide is intended for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Introduction

This compound (CAS No. 1335401-33-6) is a synthetic, isotopically labeled compound where three hydrogen atoms on the methyl group have been replaced with deuterium.[1] This substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The co-elution of the deuterated standard with the native analyte allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. This technique, known as Stable Isotope Dilution Analysis (SIDA), is the gold standard for the quantification of volatile and semi-volatile compounds in complex matrices.

Commercial Suppliers and Physical Properties

While several suppliers offer the non-deuterated form of 2-ethyl-3-methylpyrazine, the availability of the deuterated (d3) version is more specialized. The following table summarizes the known commercial supplier and available technical data. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |

| MedChemExpress (MCE) | This compound | 1335401-33-6 | C₇H₇D₃N₂ | 125.19 | Information not publicly available. | Information not publicly available. |

Note: Data regarding purity and isotopic enrichment are typically found on the Certificate of Analysis (CoA) provided by the supplier.

Experimental Protocols

The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA) for the quantification of 2-ethyl-3-methylpyrazine in various samples, particularly in food and beverage products where it contributes to the flavor profile. The following is a representative experimental protocol for the analysis of pyrazines in a liquid matrix (e.g., coffee) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Objective: To quantify the concentration of 2-ethyl-3-methylpyrazine in a liquid sample using this compound as an internal standard.

Materials:

-

Sample: Liquid matrix (e.g., filtered coffee, beer).

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 100 µg/mL.

-

Calibration Standard Stock Solution: Prepare a stock solution of non-deuterated 2-ethyl-3-methylpyrazine in methanol at a concentration of 100 µg/mL.

-

Working Calibration Solutions: Prepare a series of calibration standards by spiking a control matrix (e.g., deionized water) with known concentrations of the calibration standard stock solution and a constant concentration of the internal standard stock solution.

-

Vials: 20 mL headspace vials with PTFE-faced silicone septa.

-

Solid-Phase Microextraction (SPME) Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatile compound coverage.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration within the calibrated range.

-

For coffee samples, the addition of a saturated NaCl solution can enhance the release of volatile compounds.[2]

-

Seal the vial immediately.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibration: Incubate the sealed vial at 60-80°C for 15-30 minutes with agitation to allow the volatile compounds to partition into the headspace.[2]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature with continued agitation.

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption at 250-270°C for 5-10 minutes.[2]

-

Gas Chromatography Parameters (Representative):

-

Mass Spectrometry Parameters (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.[2]

-

Quadrupole Temperature: 150°C.[2]

-

Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the internal standard.

-

2-ethyl-3-methylpyrazine (Analyte): Monitor characteristic ions (e.g., m/z 122, 107).

-

This compound (Internal Standard): Monitor characteristic ions (e.g., m/z 125, 110).

-

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 2-ethyl-3-methylpyrazine in the sample by interpolating its response ratio on the calibration curve.

-

Visualizations

As this compound is a synthetic compound primarily used as an analytical standard, it is not involved in biological signaling pathways. The following diagrams illustrate the logical workflow for its application in Stable Isotope Dilution Analysis (SIDA) and the selection process for an appropriate internal standard.

Caption: A flowchart illustrating the key stages of a Stable Isotope Dilution Analysis (SIDA) workflow.

Caption: A logical diagram illustrating the selection process for an ideal internal standard in pyrazine analysis.

References

An In-depth Technical Guide to the Isotopic Labeling of Pyrazine Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of isotopically labeling pyrazine (B50134) compounds. Pyrazines are a critical class of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals, flavor chemistry, and materials science.[1][2] Isotopic labeling—the substitution of an atom with its isotope (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N)—is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and performing precise quantitative analysis.[3][4]

Core Principles and Applications of Isotopic Labeling

Isotopically labeled compounds, or isotopologues, are chemically identical to their unlabeled counterparts but possess a different mass. This mass difference is detectable by analytical techniques like mass spectrometry (MS) and can induce subtle, measurable changes in molecular vibrations and nuclear magnetic resonance (NMR) spectra.[4][5] This principle underpins the primary applications of labeled pyrazines.

Key Applications:

-

Drug Metabolism and Pharmacokinetics (DMPK): Labeled pyrazine-containing drug candidates are used in "cold-labeled" studies to trace absorption, distribution, metabolism, and excretion (ADME) pathways without the need for radioactive isotopes. The unique mass signature allows for unambiguous detection of the drug and its metabolites against a complex biological background.[6][7]

-

Quantitative Analysis: Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantification method that uses a known concentration of an isotopically labeled pyrazine as an internal standard.[8] Because the labeled standard is chemically identical to the analyte, it can correct for sample loss during extraction and inconsistencies in instrument response, leading to highly accurate and precise measurements.[8][9]

-

Mechanistic Elucidation: Isotope labeling is crucial for understanding complex chemical transformations, such as the Maillard reaction in food chemistry, where pyrazines are key flavor compounds. By labeling precursors with ¹³C or ¹⁵N, researchers can trace the incorporation of these atoms into the final pyrazine products, revealing their formation pathways.[10][11][12]

-

Kinetic Isotope Effect (KIE): Substituting an atom with its heavier isotope can slow down reactions where a bond to that atom is broken in the rate-determining step. Deuterium (B1214612) labeling (replacing C-H with C-D bonds) is often employed in drug development to slow metabolic degradation at specific sites, potentially improving a drug's pharmacokinetic profile.[3]

Synthetic Strategies for Isotopic Labeling

The incorporation of stable isotopes into the pyrazine core or its substituents can be achieved through various synthetic routes, either by using commercially available labeled precursors or by introducing the label during the synthesis.

Deuterium (²H) Labeling

Deuterium labeling is widely used to create internal standards for mass spectrometry and to enhance metabolic stability.[3]

-

Reduction of Carbonyls and Imines: A common method involves the reduction of esters, amides, or imides using powerful deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). This strategy was used to label the propylpiperazine side chain of drugs like fluphenazine (B1673473) and prochlorperazine (B1679090).[13][14]

-

Grignard Reactions: Deuterated alkyl groups can be introduced via nucleophilic addition of a deuterated Grignard reagent to a suitable electrophile, such as a chloroalkylpyrazine.[8]

-

Catalytic Exchange: In some cases, H-D exchange can be achieved by treating the pyrazine compound with a deuterium source (e.g., D₂O) in the presence of a catalyst.

Carbon-13 (¹³C) Labeling

¹³C labeling is essential for NMR-based structural studies and for tracing carbon skeletons in metabolic and mechanistic investigations.[15]

-

Labeled Precursors: The most direct approach is to use ¹³C-labeled starting materials in a de novo synthesis of the pyrazine ring. For example, ¹³C-labeled amino acids or dicarbonyl compounds can be condensed to form the pyrazine core. A versatile approach involves generating [¹³C₂]-acetylene from calcium carbide (Ca¹³C₂), which can then be used in a variety of transformations.[15]

-

Maillard Reaction Models: In food chemistry, the formation of ¹³C-labeled pyrazines is often studied by reacting a ¹³C-labeled sugar, such as D-glucose-¹³C₆, with an amino acid.[16]

Nitrogen-15 (¹⁵N) Labeling

¹⁵N labeling provides a direct probe into the nitrogen sources of pyrazines and is invaluable for ¹⁵N NMR spectroscopy and for distinguishing metabolic pathways involving nitrogen.[5][6]

-

Labeled Ammonia (B1221849)/Amines: The condensation reaction between an α-dicarbonyl compound and a ¹⁵N-labeled amine or ammonia (e.g., ¹⁵NH₄Cl) is a fundamental method for constructing the ¹⁵N-labeled pyrazine ring.[6][7]

-

Labeled Nitrites: In the synthesis of more complex heterocyclic systems like pyrazolotriazines, ¹⁵N can be introduced using an enriched sodium nitrite (B80452) (Na¹⁵NO₂).[17]

-

Isotope Exchange: Recent methods have been developed for direct nitrogen isotope exchange on heterocyclic cores like pyridines and pyrimidines, which may offer future pathways for pyrazine labeling.[18][19]

Experimental Protocols

The following sections provide detailed methodologies for key labeling experiments cited in the literature.

Protocol 1: Synthesis of Deuterium-Labeled Alkylpyrazines via Grignard Reaction

This protocol is adapted from the improved synthesis of [²H₅]-2-ethyl-3,5-dimethylpyrazine for use in SIDA.[8]

Objective: To synthesize a deuterated alkylpyrazine for use as an internal standard.

Materials:

-

Magnesium turnings

-

Ethyl-d₅ bromide (²H₅-EtBr)

-

Anhydrous diethyl ether

-

Saturated aqueous NH₄Cl solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, combine magnesium turnings and anhydrous diethyl ether.

-

Add a solution of ethyl-d₅ bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure the complete formation of the deuterated Grignard reagent (²H₅-EtMgBr).

-

Coupling Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 2-chloro-3,5-dimethylpyrazine in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the resulting crude product by silica (B1680970) gel column chromatography to yield pure [²H₅]-2-ethyl-3,5-dimethylpyrazine.

Protocol 2: Synthesis of ¹⁵N-Labeled Triterpenoid (B12794562) Pyrazines

This protocol is based on the synthesis of ¹⁵N-labeled pyrazines from triterpenic acids for metabolic studies.[6][7]

Objective: To fuse a ¹⁵N-labeled pyrazine ring onto a complex molecular scaffold.

Materials:

-

Triterpenoid α-amino-ketone precursor

-

[¹⁵N₂]-Ethylenediamine dihydrochloride (B599025)

-

Sodium acetate (B1210297)

-

Ethanol

Procedure:

-

Precursor Synthesis: Synthesize the appropriate α-amino-ketone from the starting triterpenoid acid (e.g., betulinic acid). This typically involves multiple steps not detailed here.

-

Cyclization/Condensation: Dissolve the triterpenoid α-amino-ketone precursor in ethanol.

-

Add sodium acetate and [¹⁵N₂]-ethylenediamine dihydrochloride to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring for completion by TLC.

-

Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography to obtain the target ¹⁵N-labeled triterpenoid pyrazine.

-

Characterize the final product using HR-MS and ¹H/¹⁵N HMBC NMR spectroscopy to confirm labeling.[6]

Analytical Characterization and Data Presentation

Accurate characterization of labeled compounds is critical to confirm the position of the label and to determine the isotopic enrichment.

Analytical Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the primary tool for confirming the incorporation of isotopes by detecting the mass shift relative to the unlabeled compound. It is also the definitive method for determining isotopic enrichment by analyzing the relative intensities of the mass isotopologue peaks in the mass cluster.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to pinpoint the exact location of an isotopic label.

-

¹³C NMR: Direct detection of a ¹³C label results in a strong signal, while the absence of a signal at a specific position in a broadband-decoupled spectrum indicates the label's location if starting from a ¹³C-depleted background.

-

¹⁵N NMR: Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are used to identify which protons are coupled to the ¹⁵N atoms, thereby confirming their position in the heterocyclic ring.[6]

-

²H NMR: While less common, ²H NMR can directly detect deuterium labels. More frequently, the presence of deuterium is inferred in ¹H NMR by the disappearance of a proton signal.

-

Data Presentation: Quantitative Analysis

Summarizing quantitative data in tables allows for clear interpretation and comparison.

Table 1: Isotopic Purity of Deuterium-Labeled Prochlorperazine. This table summarizes the isotopic purity of prochlorperazine labeled with varying numbers of deuterium atoms, as determined by mass spectrometry. Data adapted from Hawes et al.[14]

| Compound | Number of ²H Atoms | Isotopic Purity (%) |

| Prochlorperazine-d₂ | 2 | > 95.7 |

| Prochlorperazine-d₄ | 4 | > 95.7 |

| Prochlorperazine-d₆ | 6 | > 95.7 |

Table 2: Nitrogen Source Contribution to Pyrazine Formation in a Maillard Model System. This table shows the contribution of exogenous versus regenerated alanine (B10760859) to the formation of different pyrazines during the thermal degradation of an alanine-xylose Amadori product (Ala-ARP) at 120 °C for 30 min. Data adapted from Zhou et al.[11][12]

| Pyrazine Compound | Nitrogen Source | Contribution (%) |

| Pyrazine | Exogenous ¹⁵N-Alanine | 55 |

| Regenerated ¹⁴N-Alanine | 45 | |

| Methylpyrazine | Exogenous ¹⁵N-Alanine | 37 |

| Regenerated ¹⁴N-Alanine | 63 | |

| 2,5-Dimethylpyrazine | Exogenous ¹⁵N-Alanine | 43 |

| Regenerated ¹⁴N-Alanine | 57 |

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the isotopic labeling of pyrazines.

Caption: General workflow for the synthesis and certification of an isotopically labeled pyrazine compound.

Caption: Workflow for quantitative analysis using Stable Isotope Dilution Analysis (SIDA).

Caption: Rationale for using stable isotopes to trace drug metabolism pathways.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. prezi.com [prezi.com]

- 5. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inis.iaea.org [inis.iaea.org]

- 15. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. | Semantic Scholar [semanticscholar.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. almacgroup.com [almacgroup.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethyl-3-methylpyrazine-d3 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylpyrazine (B101031) is a key aroma and flavor compound found in a variety of roasted, cooked, and fermented foods, including coffee, cocoa, and baked goods. Its quantification is crucial for quality control, flavor profiling, and research in food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines. To ensure accurate and precise quantification, the use of a stable isotope-labeled internal standard is highly recommended. 2-Ethyl-3-methylpyrazine-d3, a deuterated analog of the target analyte, serves as an ideal internal standard for this purpose.[1] Its physicochemical properties are nearly identical to the non-deuterated form, ensuring similar behavior during sample preparation and chromatographic analysis, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides a detailed protocol for the quantitative analysis of 2-ethyl-3-methylpyrazine in a food matrix using this compound as an internal standard.

Principle of the Method